3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide
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Overview
Description
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 3-amino-5-methylpyrazole with a suitable thioamide precursor. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to a thiol or amine.
Substitution: The amino and thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets. The amino and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylpyrazole: A precursor in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanethioamide.
5-amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar reactivity but different applications.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar structural features and synthetic routes.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H12N4S |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)propanethioamide |
InChI |
InChI=1S/C7H12N4S/c1-5-4-6(8)11(10-5)3-2-7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) |
InChI Key |
GHEJBMZDVUGKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)CCC(=S)N |
Origin of Product |
United States |
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